REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=O)[CH:6]=[C:7]([CH:9]=[O:10])[CH:8]=1.[C:13]([O-])([O-])=O.[K+].[K+].O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCOCC1>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[C:5]([CH:11]=[CH2:13])[CH:4]=1)[CH:9]=[O:10] |f:1.2.3,5.6|
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Name
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|
Quantity
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3.68 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=C(C1)C=O)C=O
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Name
|
|
Quantity
|
3.1 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.17 g
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Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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51 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated for 2 h. to 90° C
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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the product was purified by chromatography (SiO2, hexane/CH2Cl2 4:1)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=O)C=C(C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |